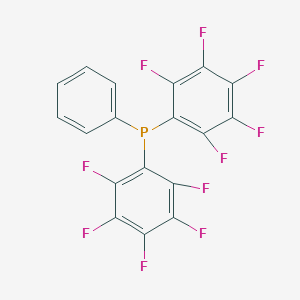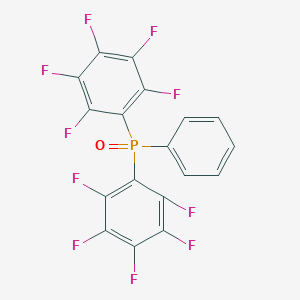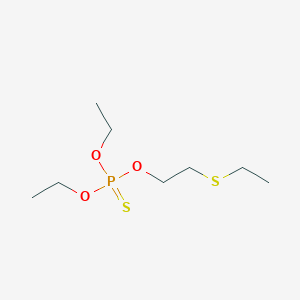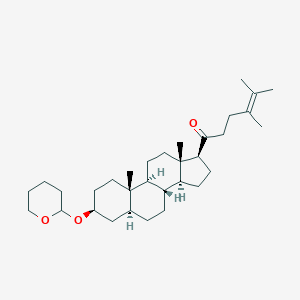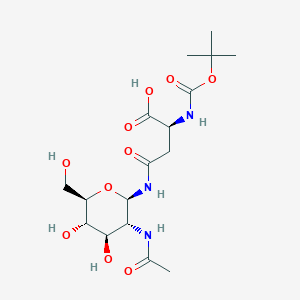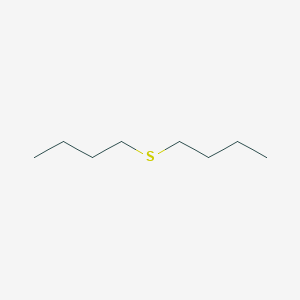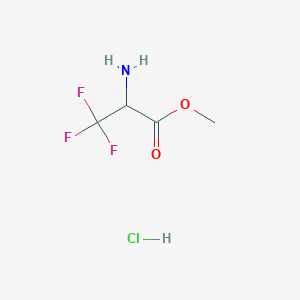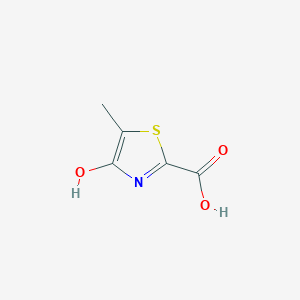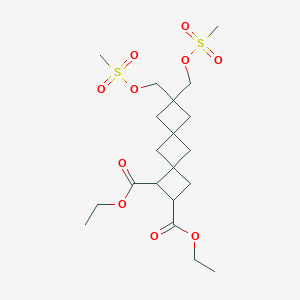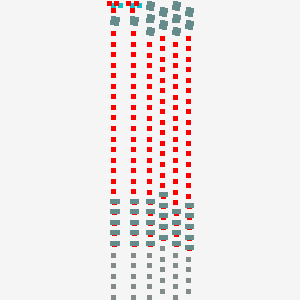
Europium(3+); molybdenum(6+); hectahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Europium(III); molybdenum(VI); heptahydrate is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications in various fields. This compound is a combination of europium, molybdenum, and water molecules, which form a complex structure with distinct chemical and physical characteristics.
Mecanismo De Acción
The mechanism of action of europium(III); molybdenum(VI); heptahydrate is not fully understood, but it is believed to involve the interaction of europium ions with molybdenum(VI) ions and water molecules. This interaction results in the formation of a complex structure that exhibits unique properties, including luminescence and magnetic properties.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of europium(III); molybdenum(VI); heptahydrate are not well-studied, but it is believed that this compound may have potential applications in the field of medicine. For example, europium ions have been shown to exhibit anti-tumor properties, and molybdenum(VI) ions have been used in the development of anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of europium(III); molybdenum(VI); heptahydrate is its unique properties, which make it a promising material for various scientific applications. However, this compound is also highly reactive and can be difficult to handle in the laboratory. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of europium(III); molybdenum(VI); heptahydrate. One potential direction is the development of new luminescent materials based on this compound, which could have applications in lighting, displays, and sensors. Another potential direction is the study of the anti-tumor properties of europium ions and the development of new anticancer drugs based on molybdenum(VI) ions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of europium(III); molybdenum(VI); heptahydrate is a complex process that involves the reaction of europium nitrate and ammonium molybdate in the presence of water molecules. The resulting compound is a crystalline structure that is highly soluble in water and has a pale yellow color.
Aplicaciones Científicas De Investigación
Europium(III); molybdenum(VI); heptahydrate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of luminescence, where europium ions are known to exhibit strong luminescence properties in the presence of molybdenum(VI) ions. This property has been utilized in the development of luminescent materials for various applications, including lighting, displays, and sensors.
Propiedades
Número CAS |
130729-68-9 |
|---|---|
Nombre del producto |
Europium(3+); molybdenum(6+); hectahydrate |
Fórmula molecular |
Eu4H106Mo29N12O129-176 |
Peso molecular |
5729 g/mol |
Nombre IUPAC |
dodecaazanium;europium(3+);molybdenum;oxygen(2-);nonacosahydrate |
InChI |
InChI=1S/4Eu.29Mo.12H3N.29H2O.100O/h;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;12*1H3;29*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q4*+3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;100*-2/p+12 |
Clave InChI |
OWJCOQJHDFFSGY-UHFFFAOYSA-Z |
SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Eu+3].[Eu+3].[Eu+3].[Eu+3] |
SMILES canónico |
[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Eu+3].[Eu+3].[Eu+3].[Eu+3] |
Sinónimos |
PM 104 PM-104 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



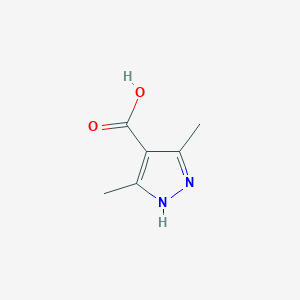
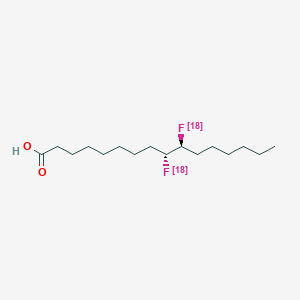
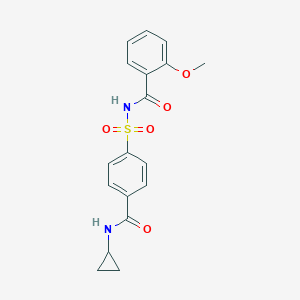
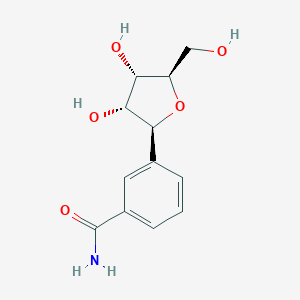
![1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea](/img/structure/B165984.png)
